molecular formula C16H21N3O3S B2968823 4-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)butanamide CAS No. 1251610-77-1

4-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)butanamide

Cat. No.: B2968823
CAS No.: 1251610-77-1
M. Wt: 335.42
InChI Key: YZZVRPZGKZXVJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)butanamide is an organic compound that features a pyrrole ring, a sulfamoyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)butanamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Attachment of the Sulfamoyl Group: The sulfamoyl group can be introduced through a reaction with sulfamoyl chloride and an appropriate amine.

    Formation of the Butanamide Backbone: The butanamide backbone can be formed through an amide coupling reaction, typically using reagents such as carbodiimides (e.g., EDCI) and coupling agents like HOBt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)butanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)butanamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenyl)butanamide: Similar structure but with a phenyl group instead of a phenethyl group.

    4-(1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide: Similar structure but with a benzyl group instead of a phenethyl group.

Uniqueness

4-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)butanamide is unique due to the presence of the phenethyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to certain biological targets or alter its physical properties compared to similar compounds.

Properties

IUPAC Name

4-pyrrol-1-yl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c17-23(21,22)15-7-5-14(6-8-15)9-10-18-16(20)4-3-13-19-11-1-2-12-19/h1-2,5-8,11-12H,3-4,9-10,13H2,(H,18,20)(H2,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZVRPZGKZXVJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCCC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.